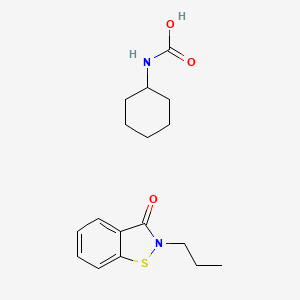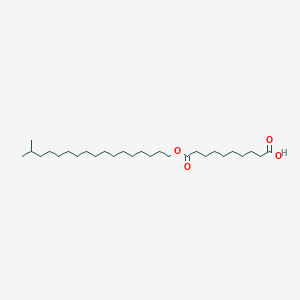
Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)-: is a chemical compound with the molecular formula C4H10BF3O2 and a molecular weight of 157.9272 . This compound is known for its unique structure, which includes boron bonded to two fluorine atoms and an ethoxyethanolato group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)- typically involves the reaction of boron trifluoride with 2-ethoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
BF3+C2H5OCH2CH2OH→C4H10BF3O2
The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of boron trifluoride and 2-ethoxyethanol, with strict control over reaction conditions such as temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different boron-containing products.
Reduction: It can be reduced to form boron hydrides or other reduced boron compounds.
Substitution: The ethoxyethanolato group can be substituted with other ligands, leading to the formation of new boron complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various ligands such as amines or phosphines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boric acid derivatives, while reduction can produce boron hydrides.
Applications De Recherche Scientifique
Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism by which Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparaison Avec Des Composés Similaires
2-ethoxyethanol, trifluoroborane: This compound shares a similar structure but differs in the number of fluorine atoms bonded to boron.
YbB6 and SmB6: These mixed valence compounds have different topological phases compared to Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)-.
Uniqueness: Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)- is unique due to its specific combination of boron, fluorine, and ethoxyethanolato groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
4084-36-0 |
|---|---|
Formule moléculaire |
C4H10BF3O2 |
Poids moléculaire |
157.93 g/mol |
Nom IUPAC |
2-ethoxyethanol;trifluoroborane |
InChI |
InChI=1S/C4H10O2.BF3/c1-2-6-4-3-5;2-1(3)4/h5H,2-4H2,1H3; |
Clé InChI |
DLLVDKYMZQNYSX-UHFFFAOYSA-N |
SMILES canonique |
B(F)(F)F.CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






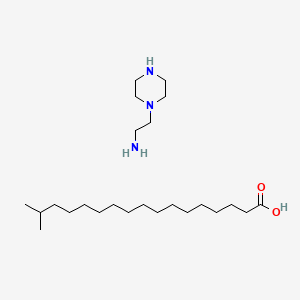
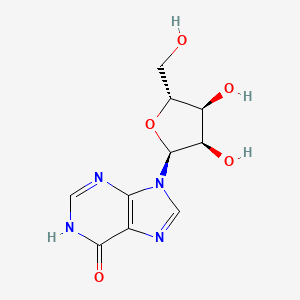
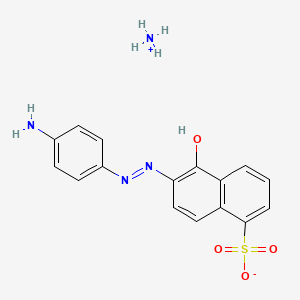

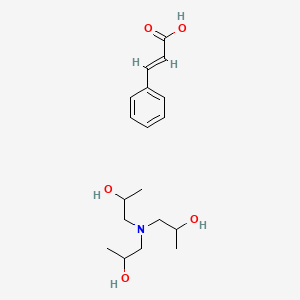
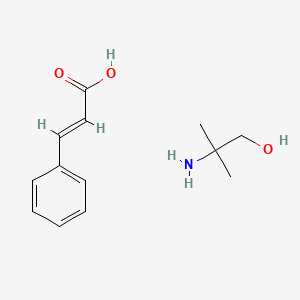

![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
